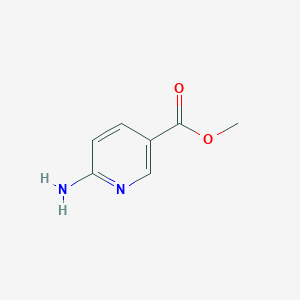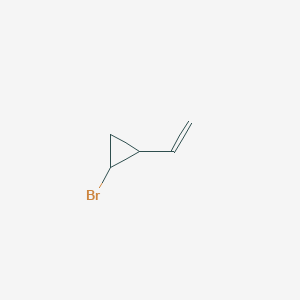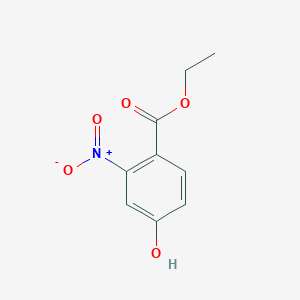
(E)-(3-methylpyridin-2-yl)methylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(hydrazonomethyl)-3-methylpyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(hydrazonomethyl)-3-methylpyridine typically involves the condensation reaction between 2-formyl-3-methylpyridine and hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
2-formyl-3-methylpyridine+hydrazine→(E)-2-(hydrazonomethyl)-3-methylpyridine
Industrial Production Methods
While specific industrial production methods for (E)-2-(hydrazonomethyl)-3-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(hydrazonomethyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-(hydrazonomethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mécanisme D'action
The mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(hydrazonomethyl)phenoxyl acetohydrazide
- (E)-benzylidene-2-(hydrazonomethyl)phenoxyl acetohydrazide
- 2-[(E)-Hydrazonomethyl]-1,3-benzothiazole
Uniqueness
(E)-2-(hydrazonomethyl)-3-methylpyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a methyl group at the 3-position.
Propriétés
Numéro CAS |
106911-07-3 |
|---|---|
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
Clé InChI |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)/C=N/N |
SMILES |
CC1=C(N=CC=C1)C=NN |
SMILES canonique |
CC1=C(N=CC=C1)C=NN |
Synonymes |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


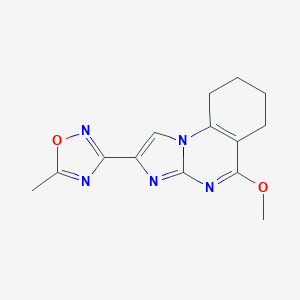
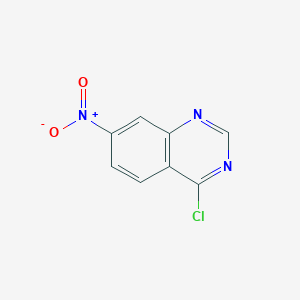
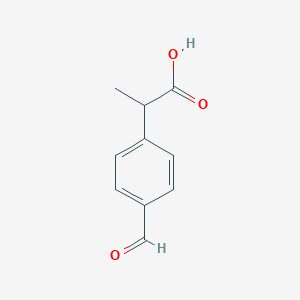
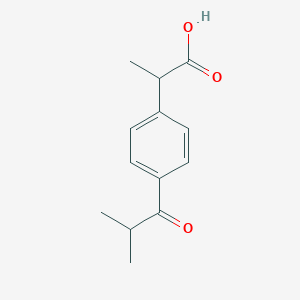
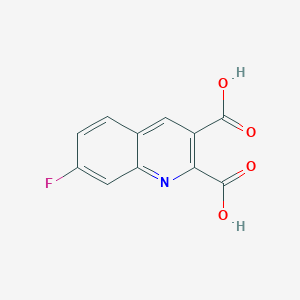
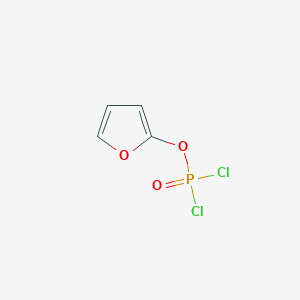

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
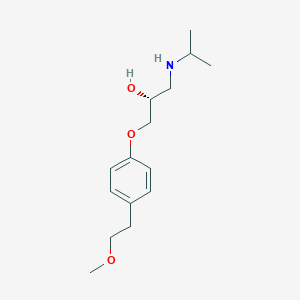

![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
